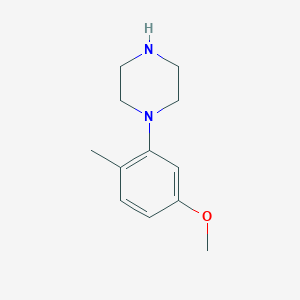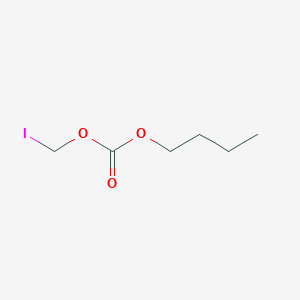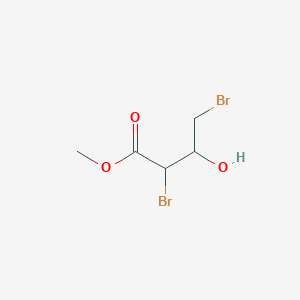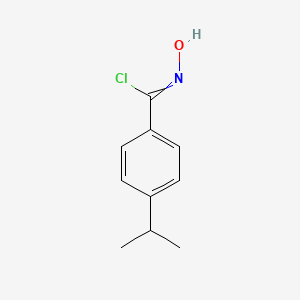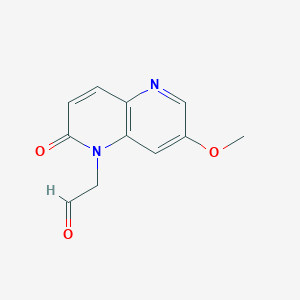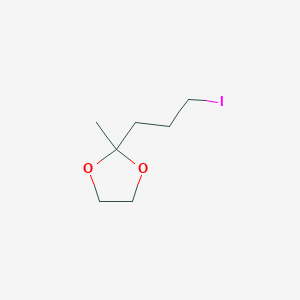![molecular formula C13H17N3O2 B8578695 Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate: is an organic compound that features a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of tert-butyl beta-alaninate with 4-cyanopyridine under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
類似化合物との比較
- tert-Butyl N-(4-cyanopyridin-2-yl)glycinate
- tert-Butyl (4-cyanopyridin-2-yl)carbamate
Comparison: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate is unique due to its beta-alanine backbone, which imparts specific properties and reactivity. Compared to tert-butyl N-(4-cyanopyridin-2-yl)glycinate, which has a glycine backbone, the beta-alanine derivative may exhibit different biological activity and chemical reactivity. Similarly, tert-butyl (4-cyanopyridin-2-yl)carbamate, with a carbamate group, may have distinct applications and properties.
This detailed article provides a comprehensive overview of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)5-7-16-11-8-10(9-14)4-6-15-11/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
InChIキー |
ICXKRMPLAQURAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCNC1=NC=CC(=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
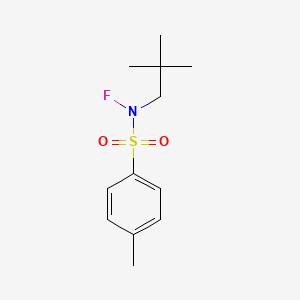
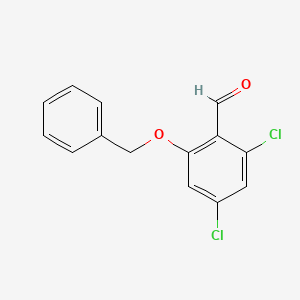
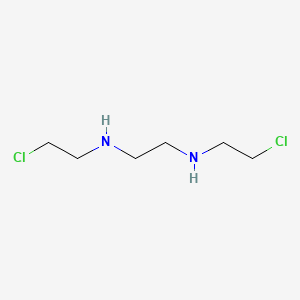

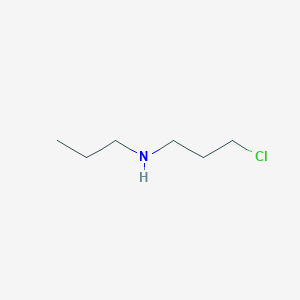
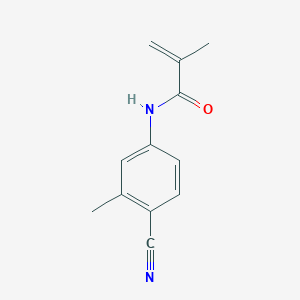
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
![methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate](/img/structure/B8578661.png)
